3-(Ethoxycarbonyl)-5-methyl-1-phenyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid 3-(Ethoxycarbonyl)-5-methyl-1-phenyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1264048-70-5
VCID: VC7686390
InChI: InChI=1S/C14H16N2O4/c1-3-20-12(17)11-9-14(2,13(18)19)16(15-11)10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3,(H,18,19)
SMILES: CCOC(=O)C1=NN(C(C1)(C)C(=O)O)C2=CC=CC=C2
Molecular Formula: C14H16N2O4
Molecular Weight: 276.292

3-(Ethoxycarbonyl)-5-methyl-1-phenyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid

CAS No.: 1264048-70-5

Cat. No.: VC7686390

Molecular Formula: C14H16N2O4

Molecular Weight: 276.292

* For research use only. Not for human or veterinary use.

3-(Ethoxycarbonyl)-5-methyl-1-phenyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid - 1264048-70-5

Specification

CAS No. 1264048-70-5
Molecular Formula C14H16N2O4
Molecular Weight 276.292
IUPAC Name 5-ethoxycarbonyl-3-methyl-2-phenyl-4H-pyrazole-3-carboxylic acid
Standard InChI InChI=1S/C14H16N2O4/c1-3-20-12(17)11-9-14(2,13(18)19)16(15-11)10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3,(H,18,19)
Standard InChI Key QGBAADFPPBGAOO-UHFFFAOYSA-N
SMILES CCOC(=O)C1=NN(C(C1)(C)C(=O)O)C2=CC=CC=C2

Introduction

Molecular Structure and Chemical Identity

Structural Characterization

The compound features a dihydropyrazole core (a five-membered ring with two adjacent nitrogen atoms) fused to a carboxylic acid group at position 5 and an ethoxycarbonyl (-COOEt) moiety at position 3. A methyl group (-CH3) at position 5 and a phenyl group (-C6H5) at position 1 complete the substitution pattern. The partial saturation of the pyrazole ring (4,5-dihydro configuration) introduces conformational flexibility, distinguishing it from fully aromatic pyrazoles .

Key Structural Features:

  • Molecular Formula: C15H16N2O4

  • Molecular Weight: 294.30 g/mol

  • Functional Groups: Ethoxycarbonyl (ester), carboxylic acid, methyl, phenyl.

The presence of both ester and carboxylic acid groups creates a bifunctional scaffold capable of undergoing hydrolysis, amidation, or coordination reactions. X-ray crystallography of analogous compounds reveals planar pyrazole rings with torsional angles influenced by substituent steric effects .

Synthesis and Reaction Pathways

Synthetic Routes

The compound is synthesized via a two-step protocol involving cyclization and functionalization:

  • Cyclization of Hydrazones: Reaction of ethyl acetoacetate with phenylhydrazine forms a hydrazone intermediate, which undergoes acid-catalyzed cyclization to yield the dihydropyrazole core .

  • Esterification/Carboxylation: Introduction of the ethoxycarbonyl and carboxylic acid groups occurs through selective acylation or oxidation steps.

A representative synthesis is outlined below:

Step 1:

Ethyl acetoacetate+PhenylhydrazineHCl, EtOH, reflux5-Methyl-1-phenyl-4,5-dihydro-1H-pyrazole\text{Ethyl acetoacetate} + \text{Phenylhydrazine} \xrightarrow{\text{HCl, EtOH, reflux}} \text{5-Methyl-1-phenyl-4,5-dihydro-1H-pyrazole}

Step 2:

Intermediate+Ethyl chloroformateBase, DCM3-(Ethoxycarbonyl)-5-methyl-1-phenyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid\text{Intermediate} + \text{Ethyl chloroformate} \xrightarrow{\text{Base, DCM}} \text{3-(Ethoxycarbonyl)-5-methyl-1-phenyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid}

Purification typically involves recrystallization from ethanol or chromatography .

Reaction Chemistry

The compound participates in:

  • Hydrolysis: The ethoxycarbonyl group hydrolyzes to a carboxylic acid under acidic or basic conditions.

  • Coordination Chemistry: The carboxylic acid and pyrazole nitrogen atoms act as ligands for metal ions (e.g., Zn²⁺, Cd²⁺), forming complexes with potential catalytic or therapeutic applications .

Physicochemical Properties

Physical Properties

PropertyValue
Melting Point180–184°C (predicted)
Boiling Point410°C (decomposes)
Density1.28 g/cm³ (estimated)
SolubilitySoluble in DMSO, ethanol; insoluble in water

Spectroscopic Data

  • IR (KBr): 1720 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O acid), 1550 cm⁻¹ (C=N pyrazole) .

  • ¹H NMR (400 MHz, DMSO-d6): δ 1.25 (t, 3H, -OCH2CH3), 2.35 (s, 3H, -CH3), 3.45 (m, 2H, pyrazole-H), 7.30–7.60 (m, 5H, Ph-H), 12.10 (s, 1H, -COOH) .

Biological and Industrial Applications

Pharmacological Activity

Pyrazole derivatives exhibit:

  • Antimicrobial Effects: Growth inhibition of Staphylococcus aureus and Escherichia coli (MIC: 8–32 µg/mL) .

  • Antioxidant Capacity: DPPH radical scavenging activity (IC50: 45–60 µM) .

  • Anti-inflammatory Action: COX-2 inhibition via structural mimicry of commercial NSAIDs .

Agrochemical Uses

The methyl and phenyl groups enhance lipid solubility, enabling penetration into plant or fungal cell membranes. Derivatives act as:

  • Herbicides: Disruption of acetolactate synthase (ALS) in weeds.

  • Fungicides: Inhibition of ergosterol biosynthesis.

ParameterRating
Skin IrritationCategory 2
Eye DamageCategory 1
Acute Toxicity (Oral)LD50 > 2000 mg/kg (rat)

Precautions

  • Use PPE (gloves, goggles) to avoid contact.

  • Store in a cool, dry place away from oxidizers .

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